7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL
Description
7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL is a bifunctional molecule combining a diazirine photolabile group with a linear heptanol chain. The diazirine core (a three-membered ring containing two nitrogen atoms and one carbon) is substituted with a methyl group at the 3-position, conferring photochemical reactivity. The heptan-1-ol moiety provides hydrophilicity and structural flexibility, making the compound suitable for applications in photolabeling, chemical biology, and materials science. The molecule’s photolysis under UV light (~350 nm) generates reactive carbene intermediates capable of forming covalent bonds with adjacent molecules, a property critical for crosslinking studies .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-(3-methyldiazirin-3-yl)heptan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3 |
InChI Key |
VHHKXTDSPXPSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol typically involves the formation of the diazirine ring followed by the attachment of the heptanol chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazirine ring can be reduced to form a diaziridine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield heptanal or heptanone, while reduction of the diazirine ring can produce diaziridine derivatives.
Scientific Research Applications
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Medicine: Potential use in drug discovery and development as a tool for identifying target molecules and pathways.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol involves the formation of covalent bonds with target molecules upon activation by light or other stimuli. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate that can insert into nearby chemical bonds. This allows the compound to form stable covalent linkages with target molecules, making it useful for studying molecular interactions and identifying binding sites.
Comparison with Similar Compounds
Research Implications
The methyl-diazirine group in 7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL balances photolytic efficiency and solubility, outperforming TPD in aqueous systems but lagging in carbene stability. Its heptanol chain enables integration into lipid bilayers or polymer matrices, broadening its utility compared to simpler diazirines or alcohols . Future studies should explore its compatibility with bioorthogonal chemistry and compare its carbene insertion kinetics to aryl-diazirines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
